molecular formula C17H18N2O2S B5803597 N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide

Cat. No.: B5803597
M. Wt: 314.4 g/mol
InChI Key: SFKNUCJNXQDBGZ-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide is a chemical compound with the molecular formula C16H16N2OS. It is also known by its IUPAC name, N-benzoyl-N’-(3,5-dimethylphenyl)thiourea. This compound is characterized by the presence of a benzamide group, a thiourea linkage, and a methoxy substituent on the benzene ring. It has a molecular weight of 284.38 g/mol and is typically found in solid form at ambient temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide typically involves the reaction of 3,5-dimethylaniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. The final product is typically isolated by filtration and dried under vacuum to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The overall effect is the modulation of biological pathways, which can lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
  • N-{[(3,5-dimethylphenyl)carbamothioyl]amino}pyridine-3-carboxamide
  • N-(2,3-dimethylphenyl)carbamothioyl]benzamide

Uniqueness

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy substituent can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-7-12(2)9-14(8-11)18-17(22)19-16(20)13-5-4-6-15(10-13)21-3/h4-10H,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKNUCJNXQDBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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